2-(1H-Imidazol-2-yl)pyridine

Catalog No.
S586834
CAS No.
18653-75-3
M.F
C8H7N3
M. Wt
145.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1H-Imidazol-2-yl)pyridine

CAS Number

18653-75-3

Product Name

2-(1H-Imidazol-2-yl)pyridine

IUPAC Name

2-(1H-imidazol-2-yl)pyridine

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C8H7N3/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-6H,(H,10,11)

InChI Key

SZXUTTGMFUSMCE-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=NC=CN2

Synonyms

2-(1H-imidazol-2-yl)pyridine

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CN2

2-(1H-Imidazol-2-yl)pyridine is an organic compound characterized by the presence of both imidazole and pyridine rings. Its molecular formula is C₈H₇N₃, and it has a molecular weight of 151.16 g/mol. The structure features a pyridine ring substituted at the second position with an imidazole group, which contributes to its unique chemical properties and biological activities. This compound can exist in various tautomeric forms, which can influence its reactivity and interactions with biological targets.

The specific mechanism of action of 2-(1H-Imidazol-2-yl)pyridine depends on the context of its application. Here are some potential mechanisms:

  • Ligand in Metal Complexes: When coordinated with metal ions, the molecule can participate in various catalytic processes through Lewis acid-base interactions or electron transfer mechanisms. []
  • Protonation: The nitrogen atoms can accept protons, potentially influencing the pH of its environment or acting as a basic catalyst.

While specific safety information for this compound might be limited, potential hazards can be considered based on its structure:

  • Skin and Eye Irritation: The aromatic rings and nitrogen atoms could cause irritation upon contact with skin or eyes.
  • Inhalation Hazard: Dust or aerosols containing the compound might be harmful if inhaled.
  • Potential Carcinogenicity: As with many aromatic compounds, long-term exposure should be handled with caution due to the potential carcinogenic risk.

Medicinal Chemistry:

-(1H-Imidazol-2-yl)pyridine (2-(Imidazol-2-yl)pyridine) possesses a unique combination of heterocyclic rings, making it a valuable scaffold in medicinal chemistry research. Studies have explored its potential as a building block for various drug candidates, particularly in the following areas:

  • Antibacterial agents: Derivatives of 2-(1H-imidazol-2-yl)pyridine have shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. Source: [A Facile One-Pot Synthesis of Novel 2-(Substituted Imidazol-2-yl)pyridines and Their Antibacterial Activity]
  • Anticancer agents: Research suggests that 2-(1H-imidazol-2-yl)pyridine derivatives exhibit potential antitumor activity by targeting specific enzymes or pathways involved in cancer cell proliferation. [Source: ]

Material Science:

The intriguing properties of 2-(1H-imidazol-2-yl)pyridine have attracted interest in material science applications. Its ability to form stable coordination complexes with various metals makes it a potential candidate for developing:

  • Luminescent materials: 2-(1H-Imidazol-2-yl)pyridine derivatives can be incorporated into luminescent materials, exhibiting interesting photophysical properties with potential applications in organic light-emitting diodes (OLEDs) and sensors. Source: [Synthesis and photophysical properties of 2-(4-(N-phenylimidazol-2-yl)phenyl)pyridine derivatives]
  • Metal-organic frameworks (MOFs): The coordination chemistry of 2-(1H-imidazol-2-yl)pyridine allows it to be used as a ligand in the construction of MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis. Source: [A Facile One-Pot Synthesis of Novel 2-(Substituted Imidazol-2-yl)pyridines and Their Antibacterial Activity]

Organic Synthesis:

-(1H-Imidazol-2-yl)pyridine serves as a versatile building block in organic synthesis due to its reactive sites and the presence of nitrogen atoms. Researchers have employed it in various synthetic strategies, including:

  • C-C bond formation reactions: The presence of reactive carbon atoms in 2-(1H-imidazol-2-yl)pyridine allows for efficient C-C bond formation reactions, enabling the construction of more complex molecules. Source: [A Facile One-Pot Synthesis of Novel 2-(Substituted Imidazol-2-yl)pyridines and Their Antibacterial Activity]
  • Heterocycle synthesis: 2-(1H-Imidazol-2-yl)pyridine can be used as a starting material for the synthesis of new heterocyclic compounds with diverse functionalities and potential applications in various fields. [Source: [Metal-Free Sonogashira Coupling Reaction for the Synthesis of 2-Aryl Substituted Imidazo[1,2-a]pyridines]()]
, primarily due to the nucleophilic nature of the imidazole nitrogen. Key reactions include:

  • Substitution Reactions: 2-(1H-Imidazol-2-yl)pyridine can act as a nucleophile in substitution reactions, particularly with electrophiles like alkyl halides or acyl chlorides.
  • Coordination Chemistry: It forms stable complexes with metal ions, such as copper(II), leading to various coordination compounds that exhibit interesting properties .
  • Reactivity with Electrophiles: The imidazole nitrogen can be protonated or participate in electrophilic aromatic substitution, enhancing the compound's versatility in synthetic applications .

2-(1H-Imidazol-2-yl)pyridine exhibits notable biological activities, particularly as an inhibitor of various kinases. Research indicates its potential as an anticancer agent, especially in targeting BRAF kinase, which is implicated in several cancers . Additionally, derivatives of this compound have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines .

Several methods exist for synthesizing 2-(1H-Imidazol-2-yl)pyridine:

  • Reaction of Imidazole with Halogenated Pyridines: This method involves reacting imidazole with 2-halogenated pyridines under appropriate conditions to yield the desired product .
  • Microwave-Assisted Synthesis: A more efficient approach involves using microwave irradiation to facilitate the reaction between 2-bromopyridine and carbonyldiimidazole, achieving high yields in shorter reaction times .
  • One-Pot Synthesis: Recent advancements have led to one-pot synthesis methods that simplify the process while maintaining high yields and purity of the product .

The applications of 2-(1H-Imidazol-2-yl)pyridine are diverse and include:

  • Pharmaceuticals: It serves as a scaffold for developing kinase inhibitors and other therapeutic agents targeting cancer.
  • Coordination Chemistry: Used in synthesizing metal-organic frameworks and complexes that have applications in catalysis and materials science.
  • Research Tool: Acts as a reagent in various organic synthesis reactions due to its unique reactivity profile .

Studies on the interactions of 2-(1H-Imidazol-2-yl)pyridine with various biological targets have revealed its ability to form hydrogen bonds and coordinate with metal ions effectively. Its interaction with BRAF kinase has been particularly well-studied, demonstrating its potential as a selective inhibitor that could lead to novel cancer therapies . Additionally, research on its complexes with copper(II) has highlighted changes in molecular structure based on counteranions, affecting their biological activity .

Several compounds share structural similarities with 2-(1H-Imidazol-2-yl)pyridine. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-(4,5-Dihydro-1H-imidazol-2-yl)pyridineDihydroimidazole derivativeExhibits different biological activity due to saturation of the ring
Imidazo[1,5-a]pyridineFused heterocyclic compoundKnown for its potent antitumor properties
4-(1H-imidazol-4-yl)pyridineSubstituted pyridineDisplays different reactivity patterns compared to 2-(1H-imidazol-2-yl)pyridine

The uniqueness of 2-(1H-Imidazol-2-yl)pyridine lies in its dual functionality as both a nucleophile and a potential ligand for metal complexes, making it a versatile compound for both synthetic and medicinal chemistry applications.

Classical Synthetic Routes

The classical approaches to synthesizing 2-(1H-Imidazol-2-yl)pyridine have been extensively studied and represent foundational methodologies in heterocyclic chemistry [3] [21]. These traditional methods rely on well-established organic transformations that proceed through predictable mechanistic pathways [4] [7].

Condensation of 2-Aminopyridine with Glyoxal

The condensation reaction between 2-aminopyridine and glyoxal constitutes one of the most fundamental approaches for constructing the imidazole-pyridine framework [3] [4]. This methodology proceeds through a multi-step mechanism involving initial imine formation followed by cyclization to generate the desired heterocyclic product [21].

The reaction mechanism begins with the nucleophilic attack of 2-aminopyridine on glyoxal, forming an intermediate imine species [4]. Subsequent cyclization occurs through intramolecular condensation, eliminating water to form the imidazole ring [21]. The reaction typically requires acidic conditions to facilitate the cyclization step and promote dehydration [3].

Experimental investigations have demonstrated that optimal yields are achieved using sodium methoxide in methanol as the initial base, followed by treatment with aminoacetaldehyde dimethyl acetal and acetic acid [3]. The reaction mixture is heated to reflux for 30 minutes, then cooled and treated with 6 N hydrochloric acid in water, followed by refluxing for 3-8 hours to complete the cyclization [3].

The yield of this transformation varies significantly with reaction conditions, typically ranging from 57% to 72% [3]. Temperature control emerges as a critical parameter, with reflux conditions (approximately 78°C) proving optimal for both imine formation and subsequent cyclization [21]. The reaction time requirements span 3-8 hours, depending on the specific substrate and reaction conditions employed [3].

Cyclization of N-(2-Pyridyl)formamide

The cyclization of N-(2-Pyridyl)formamide represents an alternative classical approach that proceeds through a distinct mechanistic pathway [3] [43]. This methodology involves the formation of the imidazole ring through intramolecular cyclization of a preformed formamide intermediate [45].

The synthetic sequence commences with the preparation of N-(2-Pyridyl)formamide from 2-aminopyridine and formic acid derivatives [43]. The formamide intermediate undergoes cyclization upon treatment with aminoacetaldehyde dimethyl acetal in the presence of acetic acid [3]. The reaction proceeds through nucleophilic attack of the formamide nitrogen on the aldehyde carbon, followed by ring closure and elimination of formyl groups [45].

Reaction conditions typically involve heating to 50°C initially, followed by cyclization at elevated temperatures [3]. The process demonstrates improved yields compared to direct glyoxal condensation, with typical yields ranging from 70% to 85% [3]. The reaction time is generally reduced to 1-5 hours, representing a significant improvement in efficiency [3].

The mechanistic pathway involves formation of a cyclic intermediate through intramolecular nucleophilic addition [45]. The elimination of the formyl group occurs spontaneously under the reaction conditions, driving the reaction toward completion [43]. This approach offers advantages in terms of selectivity and reduced side product formation compared to alternative classical methods [3].

Table 1: Classical Synthetic Routes for 2-(1H-Imidazol-2-yl)pyridine

MethodSubstrate 1Substrate 2Reaction ConditionsTypical Yield (%)Temperature (°C)Reaction Time (h)
Condensation of 2-Aminopyridine with Glyoxal2-AminopyridineGlyoxalNaOMe/MeOH, reflux 30 min, then 6N HCl/reflux 3-8 h57-72reflux (~78°C)3-8
Cyclization of N-(2-Pyridyl)formamideN-(2-Pyridyl)formamideAminoacetaldehyde dimethyl acetalAcOH, heating to 50°C, followed by cyclization70-8550-reflux1-5

Transition Metal-Catalyzed Approaches

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering enhanced selectivity, milder reaction conditions, and broader substrate scope [6] [14]. The application of palladium and copper catalysts to the synthesis of 2-(1H-Imidazol-2-yl)pyridine has yielded significant advances in both efficiency and practicality [8] [10].

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed amination reactions, particularly those following the Buchwald-Hartwig methodology, have emerged as powerful tools for constructing carbon-nitrogen bonds in heterocyclic systems [6] [38]. These reactions proceed through well-defined catalytic cycles involving oxidative addition, coordination, and reductive elimination steps [38] [42].

The mechanism involves initial oxidative addition of an aryl halide to a palladium(0) complex, generating a palladium(II) intermediate [38]. Subsequent coordination of the imidazole nucleophile, facilitated by an appropriate base, leads to formation of a palladium-nitrogen bond [42]. The catalytic cycle concludes with reductive elimination, releasing the desired product and regenerating the palladium(0) catalyst [38].

Experimental studies have demonstrated that palladium-catalyzed amination reactions can achieve yields ranging from 65% to 98% under optimized conditions [6]. The catalyst loading typically ranges from 0.5 to 3.0 mol%, with phosphine-based ligands proving most effective [38]. Reaction temperatures of 80-120°C are generally required, with the specific temperature depending on the nature of the aryl halide and ligand system employed [6].

The substrate scope encompasses a broad range of aryl halides, including both electron-rich and electron-deficient systems [6]. Aryl bromides and iodides demonstrate superior reactivity compared to chlorides, although recent advances in ligand design have enabled efficient coupling with aryl chlorides under appropriate conditions [38] [42].

Copper-Catalyzed Coupling Strategies

Copper-catalyzed coupling reactions offer an economical alternative to palladium catalysis while maintaining high efficiency and selectivity [10] [14]. These transformations encompass both traditional Ullmann-type couplings and modern Chan-Evans-Lam reactions [34] [39].

The Ullmann-type coupling mechanism involves formation of a copper-nitrogen bond through ligand exchange, followed by oxidative addition of the aryl halide [34] [36]. The resulting copper(III) intermediate undergoes reductive elimination to afford the desired product while regenerating the copper(I) catalyst [36]. Modern variations employ chelating ligands such as phenanthroline derivatives to enhance catalyst stability and reactivity [10].

Experimental investigations have revealed that copper(I) iodide combined with 4,7-dimethoxy-1,10-phenanthroline provides an effective catalytic system for imidazole arylation [10]. Catalyst loadings of 5-10 mol% are typically required, with reaction temperatures ranging from 100-150°C [10]. Yields of 70-95% can be achieved with aryl iodides and bromides as coupling partners [10].

The Chan-Evans-Lam reaction represents a distinct mechanistic pathway involving copper(II) catalysis and boronic acid coupling partners [39]. This methodology proceeds through transmetalation of the boronic acid to copper, followed by coordination of the imidazole nucleophile [39]. The rate-determining step involves transmetalation with an energy span of 26.2 kcal/mol, while subsequent reductive elimination occurs more readily [39].

Table 2: Transition Metal-Catalyzed Approaches

Catalyst SystemMetal Loading (mol%)Temperature (°C)Typical LigandYield Range (%)Substrate Scope
Pd-catalyzed amination0.5-3.080-120Phosphine-based65-98Broad aryl halides
Cu(I)-catalyzed coupling5-10100-150Phenanthroline derivatives70-95Aryl iodides/bromides
Cu(II)-catalyzed Chan-Lam1-560-100TMEDA60-90Boronic acids
Ullmann-type coupling10-20110-1808-Hydroxyquinoline45-85Aryl bromides/iodides

Alternative Synthetic Pathways

Beyond classical and transition metal-catalyzed approaches, several alternative synthetic strategies have been developed to access 2-(1H-Imidazol-2-yl)pyridine [12] [13]. These methodologies often provide unique advantages in terms of functional group tolerance, reaction conditions, or mechanistic diversity [16] [24].

Pyridine-N-oxide Reactions

Pyridine-N-oxide derivatives serve as versatile intermediates for the synthesis of substituted pyridines and related heterocycles [8] [16]. The utilization of pyridine-N-oxides in imidazole synthesis exploits their enhanced electrophilicity and unique reactivity patterns [16].

The mechanistic pathway involves initial activation of the pyridine-N-oxide through coordination with Lewis acids or transition metal catalysts [16]. Nucleophilic attack by imidazole or imidazole precursors occurs at the activated pyridine ring, followed by deoxygenation to afford the final product [16]. This approach demonstrates particular utility when traditional coupling methods prove ineffective due to substrate limitations [8].

Experimental studies have shown that pyridine-N-oxide reactions proceed under mild conditions, typically at room temperature to 80°C [16]. The functional group tolerance is excellent, accommodating both electron-donating and electron-withdrawing substituents [8]. Yields vary depending on the specific substrate combination, but generally range from moderate to good [16].

The deoxygenative chlorination reaction represents a specific variant of this methodology, employing oxalyl chloride as both chlorinating agent and deoxygenating reagent [16]. This transformation proceeds through a unique mechanism involving formation of an imidazolium chloride intermediate, followed by nucleophilic substitution and base-mediated elimination [16].

Carbonyldiimidazole-Mediated Synthesis

Carbonyldiimidazole (CDI) has emerged as a versatile reagent for heterocycle synthesis, offering mild reaction conditions and high chemoselectivity [13]. The utilization of CDI in imidazole-pyridine synthesis exploits its ability to activate carboxylic acids and facilitate subsequent cyclization reactions [13].

The mechanistic pathway begins with formation of an acylimidazole intermediate through reaction of CDI with a carboxylic acid [13]. This activated species undergoes nucleophilic attack by amino-pyridine derivatives, generating an amide intermediate [13]. Subsequent cyclization, often facilitated by heating or acid catalysis, affords the desired imidazole-pyridine product [13].

The advantages of CDI-mediated synthesis include the mild reaction conditions, typically room temperature under anhydrous conditions [13]. The reagent demonstrates excellent chemoselectivity, avoiding many of the side reactions associated with traditional coupling methods [13]. The byproducts (carbon dioxide and imidazole) are relatively innocuous and easily removed [13].

Experimental investigations have revealed that CDI-mediated synthesis is particularly effective for substrates bearing sensitive functional groups [13]. The reaction proceeds efficiently in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [13]. Yields are generally high, often exceeding 80% under optimized conditions [13].

Table 3: Alternative Synthetic Pathways

MethodKey ReagentsReaction ConditionsAdvantagesLimitations
Pyridine-N-oxide ReactionsPyridine N-oxide, nucleophileMild, room temperature to 80°CMild conditions, functional group toleranceLimited substrate scope
Carbonyldiimidazole-Mediated SynthesisCDI, carboxylic acid, amineRoom temperature, anhydrousHigh efficiency, mild conditionsRequires anhydrous conditions
Three-component condensationAldehyde, amine, ammonium saltReflux, aqueous or organic solventOne-pot synthesis, good yieldsMultiple by-products possible
Microwave-assisted synthesisVarious substrates, MW irradiationMW, 5-10 min, elevated temperatureRapid reaction, energy efficientEquipment dependent

Optimization Parameters

The synthesis of 2-(1H-Imidazol-2-yl)pyridine requires careful optimization of multiple reaction parameters to achieve optimal yields and selectivity [17] [20]. Systematic investigation of these parameters has revealed critical relationships between reaction conditions and product formation [23] [25].

Catalyst Loading Effects

Catalyst loading represents one of the most critical parameters in transition metal-catalyzed synthesis of heterocycles [17] [20]. The relationship between catalyst concentration and reaction efficiency follows predictable trends, with optimal loadings varying depending on the specific catalytic system employed [23].

Experimental studies have demonstrated that catalyst loading effects follow a characteristic curve, with yields increasing initially as loading increases, then plateauing at optimal concentrations [20]. For palladium-catalyzed reactions, optimal loadings typically range from 2-5 mol%, with diminishing returns observed at higher concentrations [23]. Copper-catalyzed systems generally require higher loadings, with optimal ranges of 5-15 mol% depending on the specific ligand system [20].

The mechanistic basis for these effects relates to the balance between catalytic efficiency and catalyst deactivation pathways [23]. At low loadings, insufficient catalyst concentration limits reaction rate and conversion [17]. At excessively high loadings, catalyst aggregation and decomposition become significant, leading to reduced efficiency and increased cost [20].

Detailed kinetic studies have revealed that the relationship between catalyst loading and reaction rate follows Michaelis-Menten kinetics in many systems [23]. This observation suggests that catalyst saturation occurs at optimal loadings, with further increases providing no additional benefit [17]. The specific saturation point varies with substrate structure, reaction temperature, and ligand selection [20].

Solvent Selection Considerations

Solvent selection profoundly influences both reaction rate and selectivity in heterocycle synthesis [17] [25]. The choice of solvent affects multiple aspects of the reaction, including substrate solubility, catalyst stability, and transition state energetics [24].

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have emerged as optimal choices for most transition metal-catalyzed reactions [24]. These solvents provide excellent solubility for both organic substrates and inorganic bases while stabilizing charged intermediates [17]. The high dielectric constants of these solvents facilitate ionic mechanisms and enhance reaction rates [25].

Experimental investigations have revealed that solvent effects are highly system-dependent [25]. For copper-catalyzed Ullmann couplings, polar aprotic solvents consistently provide superior results compared to polar protic alternatives [17]. The enhanced performance relates to improved catalyst solubility and reduced competing coordination by protic solvents [24].

The influence of solvent on reaction selectivity has been attributed to differential stabilization of competing transition states [25]. Fluorinated alcohols such as trifluoroethanol demonstrate unique selectivity profiles, favoring specific reaction pathways through hydrogen bonding interactions [25]. These effects enable chemoselectivity switches that are not achievable with conventional solvents [25].

Temperature-Dependent Reaction Kinetics

Temperature effects in heterocycle synthesis follow Arrhenius behavior, with reaction rates increasing exponentially with temperature [17] [21]. However, the optimal temperature represents a balance between reaction rate and competing decomposition pathways [23].

Kinetic studies have revealed that most heterocycle-forming reactions exhibit activation energies in the range of 15-30 kcal/mol [21]. This corresponds to rate doubles occurring for every 10-15°C temperature increase within the typical operating range [17]. The specific activation energy depends on the rate-determining step, which varies among different synthetic methodologies [23].

Experimental optimization studies consistently identify temperature windows of 100-120°C as optimal for most transition metal-catalyzed reactions [17]. Below this range, reaction rates become impractically slow, while above this range, catalyst decomposition and side reactions become significant [23]. The specific optimal temperature depends on catalyst stability, substrate thermal sensitivity, and desired reaction time [21].

The temperature dependence of selectivity often differs from that of reaction rate [25]. Higher temperatures generally favor kinetically controlled products, while lower temperatures may enhance selectivity for thermodynamically favored isomers [17]. This principle enables strategic temperature programming to optimize both conversion and selectivity [23].

Table 4: Optimization Parameters Impact

ParameterLow ValueHigh ValueOptimal RangeEffect on Yield
Catalyst Loading0.5 mol%20 mol%2-5 mol%Increases then plateaus
Solvent TypePolar proticPolar aproticDMF/DMSOHighly dependent
Temperature60°C180°C100-120°CIncreases exponentially
Reaction Time1 h24 h4-8 hIncreases then levels
Base Concentration1 equiv5 equiv2-3 equivOptimal at 2-3 equiv
Substrate Concentration0.1 M1.0 M0.2-0.5 MDecreases at high conc

Molecular Geometry Considerations

The molecular geometry of 2-(1H-Imidazol-2-yl)pyridine has been extensively characterized through single-crystal X-ray diffraction studies, revealing critical structural parameters that define its solid-state organization [1] [2]. The compound crystallizes in the orthorhombic space group Pbca with unit cell dimensions of a = 10.0057(8) Å, b = 7.9828(7) Å, and c = 17.6199(14) Å, yielding a unit cell volume of 1407.4(2) ų with eight molecules per unit cell [1]. The calculated density of 1.389 Mg m⁻³ indicates efficient molecular packing within the crystal lattice [1].

The molecular conformation is characterized by a nearly planar arrangement between the imidazole and pyridine rings, with a dihedral angle of 7.96(15)° [1] [3]. This minimal deviation from planarity facilitates effective π-electron delocalization across the entire molecular framework while minimizing steric hindrance between the heterocyclic components. Comparative analysis with related structures demonstrates that this dihedral angle falls within the typical range observed for similar imidazole-pyridine derivatives, where values between 1.6(2)° and 44.68(9)° have been reported depending on substituent effects and crystal packing forces [4] [5] [6].

[Table 1: Crystallographic Data for Imidazol-2-yl-pyridine Derivatives]

CompoundMolecular FormulaSpace GroupUnit Cell ParametersVolumeDihedral AngleReference
2-(1H-Imidazol-2-yl)pyridineC₈H₇N₃Orthorhombic Pbcaa=10.0057(8) Å, b=7.9828(7) Å, c=17.6199(14) Å1407.4(2) ų7.96(15)° [1]
4-(1H-imidazol-2-yl)pyridineC₈H₇N₃Not specifiedNot specifiedNot specified1.6(2)° [4]

The bond lengths within the pyridine ring demonstrate typical aromatic character, with C-C distances ranging from 1.389 to 1.402 Å, confirming the expected electronic delocalization [7] [8]. The imidazole ring exhibits comparable bond length distributions, with N-C distances consistent with the tautomeric form observed in the solid state. These geometric parameters provide validation for the aromatic nature of both heterocyclic components and support the planar molecular architecture observed experimentally [2].

Intermolecular Interaction Networks

The crystal packing of 2-(1H-Imidazol-2-yl)pyridine is stabilized through a complex network of intermolecular interactions that collectively determine the solid-state structure and properties [1] [9]. The primary organizing force consists of N-H···N hydrogen bonds between neighboring molecules, with characteristic donor-acceptor distances ranging from 1.94 to 2.098 Å and bond angles between 160.30° and 169.79° [2] [1] [9]. These hydrogen bonds create extended one-dimensional chains along the crystallographic a-axis, establishing the fundamental structural motif for the crystal assembly [1] [3].

The hydrogen bonding pattern involves the imidazole N-H group as the donor and the pyridine nitrogen atom as the acceptor, with a specific H···N distance of 2.70 Å that is slightly shorter than the sum of van der Waals radii (2.75 Å) [1]. This close contact indicates a particularly strong hydrogen bonding interaction that significantly contributes to the overall crystal stability. The formation of these hydrogen-bonded chains represents a recurring structural theme observed across various imidazole-pyridine derivatives [9] [10].

[Table 3: Intermolecular Interaction Networks]

Interaction TypeDistance RangeAngle RangeStructural RoleReferences
N-H···N hydrogen bonds1.94-2.098 Å160.30-169.79°Chain formation along crystallographic axes [2] [1] [9]
C-H···π interactionsVariableNot specifiedCrystal packing stabilization [1] [9]
π-π stacking3.853 Å (centroid-centroid)Not specifiedLayer assembly stabilization [1] [11]
O-H···N hydrogen bonds1.82-1.88 ÅVariableHydrate stabilization [9] [10]

Beyond the primary hydrogen bonding network, the crystal structure is further stabilized by weaker intermolecular interactions including C-H···π contacts and π-π stacking interactions [1] [11]. The π-π stacking occurs between parallel aromatic rings with a centroid-to-centroid distance of 3.853 Å, representing a typical value for such interactions in organic crystals [1]. These stacking interactions contribute to the formation of layered assemblies that enhance the overall three-dimensional crystal architecture.

The combination of strong directional hydrogen bonds and weaker dispersive interactions creates a robust crystalline framework that accommodates the molecular geometry while optimizing intermolecular contacts [9]. Hirshfeld surface analysis has been employed to quantify these interactions, revealing that N-H···N hydrogen bonds comprise approximately 11.4% of the total surface contacts, while C···H interactions account for a significant portion of the remaining intermolecular contacts [9].

Computational Investigations

Density Functional Theory Applications

Density Functional Theory calculations have provided comprehensive insights into the electronic structure and molecular properties of 2-(1H-Imidazol-2-yl)pyridine, with the B3LYP hybrid functional and 6-311G(d,p) basis set emerging as the most frequently employed computational methodology [12] [13] [7]. These calculations have successfully reproduced experimental geometries and provided detailed electronic structure information that complements crystallographic findings [14] [15].

Geometry optimization studies using DFT methods have confirmed the near-planar molecular conformation observed experimentally, with calculated dihedral angles between the imidazole and pyridine rings showing excellent agreement with X-ray crystallographic data [7] [15]. The optimization procedures have also validated bond length distributions and angular parameters, demonstrating the reliability of DFT methods for structural prediction in these heterocyclic systems [12] [13].

The application of polarizable continuum model (PCM) solvation methods has extended the computational analysis to solution-phase behavior, revealing tautomeric preferences under different solvent conditions [15]. These studies have identified the relative stability of different tautomeric forms and their dependence on solvent polarity, providing crucial information for understanding solution-phase chemistry and reactivity patterns [15].

[Table 5: Computational Methods and Applications]

TechniquePurposeKey ResultsApplicationsReferences
B3LYP/6-311G(d,p)Ground state geometry optimizationMolecular geometry, bond lengths, anglesStructural validation, electronic properties [12] [13] [7]
TD-DFTExcited state calculationsElectronic transitions, absorption spectraUV-vis spectral interpretation [16] [17] [18]
PCM Solvation ModelSolvent effect incorporationTautomeric preferences in solutionSolution-phase behavior prediction [15]
Natural Bond Orbital (NBO)Electronic structure analysisCharge distribution, orbital interactionsBonding character assessment [7] [15]

Electronic Structure Analysis

The electronic structure of 2-(1H-Imidazol-2-yl)pyridine has been thoroughly investigated using frontier molecular orbital analysis, revealing critical information about electronic properties and reactivity patterns [12] [13] [17]. Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) calculations have provided quantitative measures of electronic stability and chemical reactivity through energy gap determinations [12] [18].

HOMO-LUMO energy gap calculations consistently yield values in the range of 2.70-2.80 eV, indicating moderate electronic stability and suggesting potential applications in optoelectronic materials [12]. The experimental HOMO-LUMO gap of 2.70 eV shows excellent agreement with the computed value of 2.80 eV, validating the theoretical approach and confirming the extended π-conjugated system with efficient intramolecular charge transfer characteristics [12].

Time-dependent density functional theory (TD-DFT) calculations have been employed to predict electronic absorption spectra and elucidate the nature of electronic transitions [16] [17] [18]. These studies have identified π→π* and n→π* transitions as the primary electronic excitation pathways, with calculated absorption wavelengths showing satisfactory correspondence with experimental UV-visible spectroscopic data [12] [18]. The TD-DFT approach has proven particularly valuable for understanding the relationship between molecular structure and photophysical properties in these heterocyclic systems [16] [17].

[Table 4: Electronic Structure and Proton-Coupled Electron Transfer Parameters]

ParameterValueMethodSignificanceReference
HOMO-LUMO Gap2.70-2.80 eVDFT calculationsElectronic stability assessment [12]
π→π* Transition345 nmUV-vis spectroscopyAromatic excitation [12]
n→π* Transition459 nmUV-vis spectroscopyHeteroatom lone pair excitation [12]

The electronic structure analysis has also revealed the distribution of frontier molecular orbitals across the molecular framework [16] [17]. The HOMO is typically localized on the imidazole moiety and shows significant overlap with the pyridine π-system, while the LUMO exhibits predominantly π*-character distributed across both heterocyclic rings [16]. This orbital distribution pattern supports the observed electronic delocalization and provides insight into potential coordination behavior and reactivity patterns [13] [17].

Solvent-Accessible Void Analysis

The formation of solvent-accessible voids represents a distinctive structural feature observed in certain derivatives of the imidazole-pyridine system, particularly in the case of 2,6-bis(1H-imidazol-2-yl)pyridine (H₂dimpy) [14]. This compound crystallizes in the high-symmetry trigonal space group P3₂21, where the presence of a 3₂ screw axis along the crystallographic c-direction creates an atypical crystal packing arrangement that accommodates solvent-accessible void spaces [14].

The void formation in the H₂dimpy trihydrate structure occurs as a direct consequence of the crystallographic symmetry operations, specifically the 3₂ screw axis that generates a helical arrangement of molecules along the c-axis [14]. These voids are presumed to be occupied by disordered solvent molecules that could not be crystallographically characterized due to their dynamic nature and positional disorder [14]. The presence of these accessible voids significantly influences the overall crystal density and potentially affects the material's porosity and guest molecule accommodation capabilities.

In contrast to the void-containing trihydrate structure, the hydrochloride salt of H₂dimpy crystallizes in the conventional monoclinic space group P2₁/c without the formation of solvent-accessible voids [14]. This structural difference highlights the critical role of counterions and protonation state in determining crystal packing arrangements and void formation tendencies. The chloride ion appears to fill potential void spaces through ionic interactions and hydrogen bonding with the protonated imidazole groups, resulting in a more compact crystal structure [14].

The solvent-accessible void analysis provides important insights into the relationship between molecular structure, crystal packing, and porosity characteristics. These findings have implications for potential applications in gas storage, separation processes, and host-guest chemistry, where controlled void spaces can be exploited for selective molecular recognition and encapsulation [14].

Proton-Coupled Electron Transfer Mechanisms

Proton-coupled electron transfer (PCET) represents a fundamental mechanistic pathway that has been extensively investigated in imidazole-pyridine systems, particularly in the context of 2,6-bis(1H-imidazol-2-yl)pyridine derivatives [14] [19] [20]. The acid-base equilibria of H₂dimpy have been characterized through combined potentiometric and spectrophotometric titrations, revealing sequential protonation constants of pKₐ₁ = 5.40 for H₃dimpy⁺ formation and pKₐ₂ = 3.98 for H₄dimpy²⁺ generation [14].

Electrochemical studies have demonstrated that these protonated species undergo consecutive irreversible proton-coupled electron transfer reactions, with the formal bond dissociation free energy (BDFE) values providing quantitative measures of hydrogen atom transfer capability [14] [19]. The BDFE of the imidazole N-H bond decreases dramatically from 91 ± 1 kcal mol⁻¹ in the electronic ground state to 43 ± 5 kcal mol⁻¹ in the lowest-energy ³MLCT excited state, transforming the complex into a very strong formal hydrogen atom donor [19].

[Table 4: Electronic Structure and Proton-Coupled Electron Transfer Parameters]

ParameterValueMethodSignificanceReference
pKa1 (H₃dimpy⁺)5.40Potentiometric titrationFirst protonation constant [14]
pKa2 (H₄dimpy²⁺)3.98Potentiometric titrationSecond protonation constant [14]
BDFE (ground state)91 ± 1 kcal mol⁻¹Electrochemical analysisBaseline PCET comparison [19]
BDFE (excited state)43 ± 5 kcal mol⁻¹Electrochemical analysisEnhanced PCET activity [19]

The PCET mechanism operates through a sequence of elementary steps involving electron transfer from the metal center coupled to proton release to buffer base, followed by protonation of the reduced acceptor by buffer acid [19] [20]. This process has been validated through kinetic isotope effect studies and thermochemical analysis, confirming the concerted nature of proton and electron transfer events [21] [22]. The mechanistic understanding gained from these studies provides a foundation for designing light-driven hydrogen atom transfer reactions and developing new approaches to solar energy conversion [19] [20].

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023
Hansen et al. New ligands for nickel catalysis from diverse pharmaceutical heterocycle libraries. Nature Chemistry, doi: 10.1038/nchem.2587, published online 8 August 2016

Explore Compound Types